molecular formula C16H19Cl2N3O B13504433 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13504433
M. Wt: 340.2 g/mol
InChI Key: MYCGSFOJDGKGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride" is a benzimidazole derivative characterized by a 2-methoxyphenyl substituent at the 5-position of the benzimidazole core, an ethanamine chain at the 2-position, and two hydrochloride counterions. Its structural features, including the planar benzimidazole ring and the electron-donating methoxy group on the phenyl substituent, may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

Molecular Formula

C16H19Cl2N3O

Molecular Weight

340.2 g/mol

IUPAC Name

2-[6-(2-methoxyphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C16H17N3O.2ClH/c1-20-15-5-3-2-4-12(15)11-6-7-13-14(10-11)19-16(18-13)8-9-17;;/h2-7,10H,8-9,17H2,1H3,(H,18,19);2*1H

InChI Key

MYCGSFOJDGKGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

  • Benzimidazoles are commonly synthesized by condensation of o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions.
  • For this compound, the benzimidazole ring is functionalized at the 5-position, indicating that the starting o-phenylenediamine is substituted or that post-ring formation functionalization is performed.

Attachment of the Ethan-1-amine Side Chain

  • The ethan-1-amine group at the 2-position is typically introduced by nucleophilic substitution or reductive amination.
  • In some synthetic routes, the benzimidazole nitrogen at the 2-position is functionalized with a 2-bromoethyl or 2-chloroethyl intermediate, which is then displaced by ammonia or an amine source to yield the ethan-1-amine substituent.
  • Alternatively, the benzimidazole precursor may already contain the ethan-1-amine moiety, formed via condensation of appropriately substituted o-phenylenediamines with aminoethyl-containing aldehydes or acids.

Formation of the Dihydrochloride Salt

  • The free base form of the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
  • This step improves the compound's solubility and stability, facilitating purification and handling.

Detailed Synthetic Procedure (Representative Example)

Step Reagents and Conditions Description Yield (%)
1. Synthesis of 5-bromo-1H-1,3-benzodiazol-2-amine Bromination of 1H-1,3-benzodiazol-2-amine using N-bromosuccinimide (NBS) or similar brominating agent Regioselective bromination at 5-position ~40-60%
2. Suzuki–Miyaura Cross-Coupling 5-bromo derivative + 2-methoxyphenylboronic acid, Pd catalyst (e.g., PdCl2(dppf)), base (Na2CO3), dioxane/water, 100 °C, 1 h Introduction of 2-methoxyphenyl substituent 60-80%
3. Introduction of ethan-1-amine group Nucleophilic substitution of 2-chloroethyl side chain or reductive amination Formation of ethan-1-amine substituent 50-70% (varies)
4. Salt formation Treatment with excess HCl in solvent (e.g., ethanol) Formation of dihydrochloride salt Quantitative

Alternative Synthetic Approaches and Catalytic Methods

  • Iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization has been reported for related N-heterocyclic compounds, providing mild oxidative conditions and good regioselectivity.
  • Palladium-catalyzed C–H activation methods can also be employed to functionalize benzimidazole rings, although these are less common for this specific compound.
  • Protection and deprotection steps (e.g., silyl protecting groups) may be used in multi-step syntheses to improve selectivity and yield.

Analytical and Characterization Data

  • ^1H NMR and ^13C NMR spectroscopy confirm the structure, with characteristic signals for benzimidazole protons, methoxy group (singlet near 3.7 ppm), and ethan-1-amine methylene protons.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular formula.
  • Elemental analysis and melting point determination support purity and identity.
  • Conversion to dihydrochloride salt is confirmed by chloride ion titration and shifts in NMR signals due to protonation.

Summary Table of Key Synthetic Parameters

Parameter Details
Core scaffold Benzimidazole
Key substitution 5-position: 2-methoxyphenyl via Suzuki coupling
Side chain 2-position ethan-1-amine
Catalysts PdCl2(dppf) for cross-coupling; Fe(III) and Cu(I) for alternative cyclizations
Solvents Dioxane, water, DCM, ethanol
Reaction temperatures 0 °C to 100 °C depending on step
Yields 40-80% per step, overall moderate to good
Salt formation HCl treatment to obtain dihydrochloride salt

Research Findings and Literature Support

  • The Suzuki–Miyaura cross-coupling is a robust, widely used method for aryl substitution on benzimidazoles, enabling introduction of the 2-methoxyphenyl group with high regioselectivity and yield.
  • Iron(III)-catalyzed iodination and copper(I)-catalyzed cyclization provide an alternative mild oxidative method for heterocyclic functionalization, relevant for analog synthesis.
  • The preparation of the ethan-1-amine side chain is typically achieved by nucleophilic substitution or reductive amination, standard in benzimidazole chemistry.
  • Conversion to dihydrochloride salt is a standard pharmaceutical practice to enhance compound properties.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzimidazole derivatives, focusing on substituent groups, molecular formulas, and key properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-[5-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride 2-Methoxyphenyl (5) ~C₁₆H₁₇Cl₂N₃O ~350–360 Not provided Bulky aromatic substituent; potential π-π stacking interactions.
2-(1H-Benzimidazol-2-yl)ethylamine dihydrochloride None (parent structure) C₉H₁₃Cl₂N₃ 234.12 4499-07-4 Simplest analog; lacks substituents, smaller molecular weight.
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride Methoxy (5) C₁₀H₁₅Cl₂N₃O 248.15–264.16 1255717-63-5 Methoxy group enhances polarity; shorter chain (methanamine vs. ethanamine).
2-[5-(2-Phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride Phenylethynyl (5) C₁₇H₁₇Cl₂N₃ 334.20 2680537-21-5 Rigid alkyne spacer; increased conjugation and potential for fluorescence.
2-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-benzodiazol-2-yl]ethan-1-amine dihydrochloride Benzodioxin (5) C₁₇H₁₇N₃O₂·2HCl 378.26 CID 165944593 Oxygen-rich substituent; improved solubility due to dioxane moiety.
[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride Methyl (N1) C₁₀H₁₅Cl₂N₃ 248.15 138078-14-5 Methylation at N1 alters steric hindrance and hydrogen-bonding capacity.

Key Structural and Functional Differences:

Substituent Effects: The 2-methoxyphenyl group in the target compound introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents like methoxy (C₁₀H₁₅Cl₂N₃O) .

Polarity and Solubility: Methoxy and benzodioxin substituents increase polarity, enhancing aqueous solubility compared to non-polar analogs (e.g., phenylethynyl or parent benzimidazole) .

Synthetic Accessibility: Compounds with simpler substituents (e.g., methoxy) are synthesized in fewer steps, as seen in the direct methylation of benzimidazole precursors . In contrast, phenylethynyl or benzodioxin derivatives require cross-coupling reactions (e.g., Sonogashira) .

Biological Activity

2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H18ClN3O
  • CAS Number : 2639450-44-3
  • SMILES Notation : COC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN

The compound's molecular weight is approximately 303.79 g/mol.

Biological Activity Overview

Research on the biological activity of this compound is limited, but it is part of a class of benzodiazole derivatives known for various pharmacological properties. The following sections summarize the available findings related to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzodiazole derivatives. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against lung cancer cell lines such as A549 and HCC827.

Cell Line IC50 (μM) Assay Type
A5496.26 ± 0.33MTS Cytotoxicity
HCC8276.48 ± 0.11MTS Cytotoxicity
NCI-H35820.46 ± 8.633D Cell Culture

These results suggest that modifications in the benzodiazole structure can enhance antitumor efficacy, indicating a potential pathway for developing new cancer therapeutics.

The mechanism by which these compounds exert their antitumor effects often involves interaction with DNA and inhibition of key enzymatic pathways involved in cell proliferation. Studies indicate that these compounds may bind to the minor groove of DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been evaluated in clinical settings:

  • Clinical Evaluation : A related benzodiazole derivative demonstrated significant antitumor activity in patients with BRAFV600-mutant melanoma, highlighting the therapeutic potential of this class .
  • In Vitro Studies : Compounds with similar structures were tested for their effects on extracellular signal-regulated kinase (ERK) pathways, showing IC50 values ranging from 9.3 ± 3.2 nM to 25.8 ± 2.3 nM, suggesting effective modulation of signaling pathways critical for tumor growth .

Q & A

Basic: How does the hydrochloride salt form influence the solubility and bioavailability of the compound?

The dihydrochloride salt enhances aqueous solubility due to ionic dissociation in polar solvents, improving bioavailability for in vitro and in vivo studies. This is critical for pharmacokinetic assays, as increased solubility facilitates consistent dosing in biological systems. Researchers should confirm solubility profiles using techniques like UV-Vis spectroscopy in varying pH buffers .

Basic: What are the common synthetic routes for synthesizing this benzodiazole derivative?

Synthesis typically involves cyclization of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. For example, coupling a 2-methoxyphenyl-substituted precursor with ethanamine, followed by hydrochloride salt formation via treatment with HCl gas. Key steps include refluxing in ethanol or acetonitrile, with yields optimized by controlling stoichiometry and reaction time (e.g., 48–72 hours at 80°C) .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and intermediates, reducing trial-and-error in synthesis. Tools like ICReDD’s computational workflows integrate experimental data to refine reaction conditions (e.g., solvent selection, temperature). For instance, simulating nucleophilic substitution pathways for the benzodiazole ring formation can prioritize viable routes .

Advanced: What strategies resolve contradictions between in vitro and in vivo bioactivity data?

Discrepancies may arise from metabolic instability or off-target interactions. To address this:

  • Perform metabolite profiling (LC-MS) to identify degradation products.
  • Use tissue-specific bioavailability models (e.g., 3D cell cultures) to bridge in vitro-in vivo gaps.
  • Validate target engagement via SPR (surface plasmon resonance) or fluorescence polarization assays .

Methodological: What purification techniques ensure high yield and purity post-synthesis?

  • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.
  • Column Chromatography : Employ silica gel with gradient elution (e.g., DCM:MeOH 95:5 to 90:10).
  • Lyophilization : For hygroscopic intermediates, freeze-drying preserves stability .

Structural Analysis: How does the methoxyphenyl substitution affect biological target interactions?

The 2-methoxyphenyl group enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinases). Molecular docking (AutoDock Vina) and MD simulations can predict binding modes. Compare with analogs lacking the methoxy group to isolate its contribution to affinity .

Experimental Design: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7).
  • Receptor Binding : Radioligand displacement assays for GPCR targets .

Data Contradiction: How to address solubility discrepancies across experimental setups?

Variability may stem from solvent polarity, temperature, or salt forms. Standardize protocols by:

  • Using USP buffers (pH 1.2–7.4) for solubility testing.
  • Reporting saturation concentrations via nephelometry.
  • Cross-validating with HPLC-ELSD (evaporative light scattering detection) .

Safety: What protocols are essential during synthesis and handling?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for HCl gas neutralization (e.g., NaOH scrubbers).
  • Waste Disposal : Quench reactive intermediates with ice-cold water before disposal .

Reactor Design: What parameters are critical for scaling up synthesis?

  • Mixing Efficiency : Optimize impeller speed to prevent hot spots during exothermic steps.
  • Temperature Control : Jacketed reactors with PID controllers for precise thermal management.
  • Residence Time Distribution (RTD) : Ensure uniformity in continuous-flow systems via tracer studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.